molecular formula C13H19BrO B2639153 1-Bromo-4-[(n-hexyloxy)methyl]benzene CAS No. 153407-07-9

1-Bromo-4-[(n-hexyloxy)methyl]benzene

Cat. No. B2639153
CAS RN: 153407-07-9
M. Wt: 271.198
InChI Key: CYYIPANADVBXGA-UHFFFAOYSA-N
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Description

1-Bromo-4-[(n-hexyloxy)methyl]benzene is a chemical compound that belongs to the class of aryl bromides. This compound is widely used in scientific research for various applications due to its unique properties.

Scientific Research Applications

1-Bromo-4-[(n-hexyloxy)methyl]benzene is widely used in scientific research for various applications. It is used as a starting material for the synthesis of other compounds such as aryl ethers, aryl ketones, and aryl alcohols. It is also used as a reagent in organic synthesis for the preparation of complex molecules. Furthermore, it is used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(n-hexyloxy)methyl]benzene is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. It can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This property makes it useful in organic synthesis and as a substrate in enzymatic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-4-[(n-hexyloxy)methyl]benzene. However, it is known to be relatively non-toxic and has low acute toxicity. It is not known to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

1-Bromo-4-[(n-hexyloxy)methyl]benzene has several advantages and limitations for lab experiments. Its advantages include its unique properties, which make it useful in organic synthesis and as a substrate in enzymatic reactions. Its limitations include its relatively high cost and the limited availability of commercial sources.

Future Directions

There are several future directions for the research and development of 1-Bromo-4-[(n-hexyloxy)methyl]benzene. These include the synthesis of novel compounds using 1-Bromo-4-[(n-hexyloxy)methyl]benzene as a starting material, the investigation of its potential as a ligand in coordination chemistry, and the exploration of its use as a substrate in enzymatic reactions. Furthermore, the development of new methods for the synthesis of 1-Bromo-4-[(n-hexyloxy)methyl]benzene could lead to increased availability and lower costs, making it more accessible to researchers.

Synthesis Methods

The synthesis of 1-Bromo-4-[(n-hexyloxy)methyl]benzene can be achieved by the reaction of 4-bromo-1-methylbenzene with n-hexyl alcohol in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained as a white solid after purification by column chromatography.

properties

IUPAC Name

1-bromo-4-(hexoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYIPANADVBXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(n-hexyloxy)methyl]benzene

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